Zacopride HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

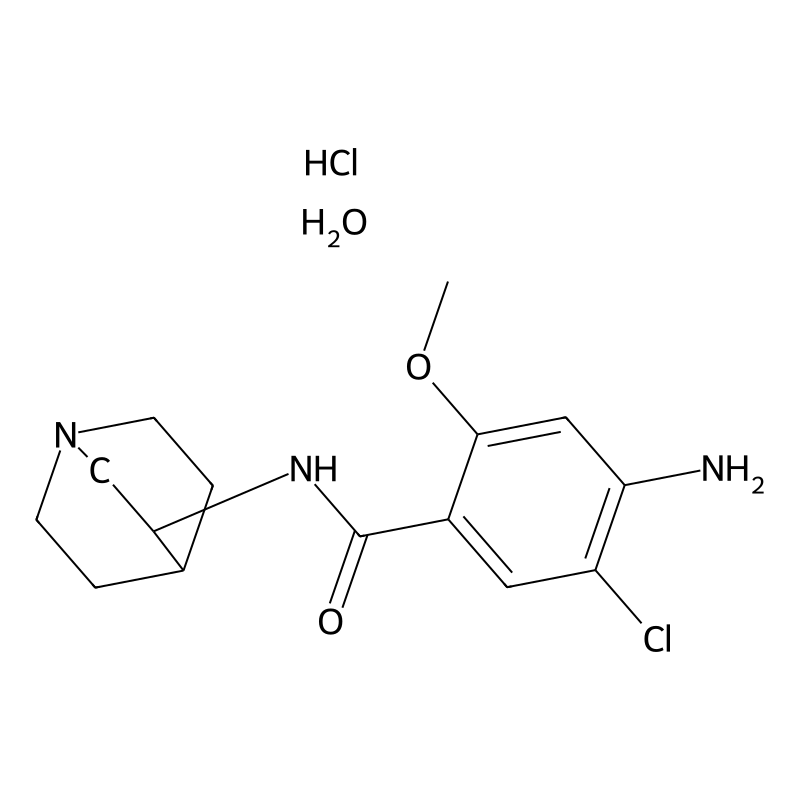

Zacopride hydrochloride is a chemical compound notable for its pharmacological properties as both a potent antagonist at the serotonin 3 receptor and an agonist at the serotonin 4 receptor. Its molecular formula is C₁₅H₂₀ClN₃O₂, with a molar mass of approximately 309.79 g/mol. The compound has been recognized for its anxiolytic and nootropic effects in various animal models, with particular efficacy attributed to its R-(+)-enantiomer. Zacopride also exhibits antiemetic properties and has shown potential in reversing opioid-induced respiratory depression and reducing sleep apnea in studies involving animal subjects .

Zacopride demonstrates notable biological activity through its receptor interactions. It has been shown to:

- Anxiolytic Effects: Reduces anxiety-like behaviors in animal models.

- Nootropic Effects: Enhances cognitive functions.

- Antiemetic Properties: Prevents nausea and vomiting.

- Respiratory Effects: Reverses opioid-induced respiratory depression and reduces sleep apnea episodes .

In clinical studies, zacopride has been linked to increased aldosterone levels without significant changes in renin or cortisol levels, suggesting a targeted effect on adrenal function .

The synthesis of zacopride hydrochloride typically involves multi-step organic reactions that include:

- Formation of the Core Structure: Initial reactions create the benzamide core structure that is characteristic of zacopride.

- Chlorination: Introduction of chlorine atoms into the molecular structure.

- Formation of Hydrochloride Salt: The final step often involves converting the base form into its hydrochloride salt to enhance solubility and stability for pharmaceutical applications .

Specific synthetic routes may vary depending on starting materials and desired purity levels.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Serotonin

HTR3 [HSA:3359 9177 170572 200909 285242] [KO:K04819]

Wikipedia

Dates

2: Mele PC, McDonough JR, McLean DB, O'Halloran KP. Cisplatin-induced conditioned taste aversion: attenuation by dexamethasone but not zacopride or GR38032F. Eur J Pharmacol. 1992 Aug 6;218(2-3):229-36. PubMed PMID: 1330594.

3: Sancilio LF, Pinkus LM, Jackson CB, Munson HR Jr. Studies on the emetic and antiemetic properties of zacopride and its enantiomers. Eur J Pharmacol. 1991 Jan 17;192(3):365-9. PubMed PMID: 2055236.